1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one
CAS No.: 1071351-22-8
Cat. No.: VC2480463
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071351-22-8 |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H16N2O2/c1-16-10-4-5-11(13)9(7-10)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3 |
| Standard InChI Key | MMAXMEZONUSHCU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N)CN2CCCC2=O |
| Canonical SMILES | COC1=CC(=C(C=C1)N)CN2CCCC2=O |
Introduction
Chemical Structure and Properties
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one belongs to the class of substituted pyrrolidinones, which are characterized by a five-membered lactam ring with various substituents. The compound features a 2-amino-5-methoxybenzyl group attached to the nitrogen atom of the pyrrolidin-2-one core structure.
Structural Identification and Basic Properties
The compound is identified by the CAS number 1071351-22-8 and has several synonyms including 1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one . It has been cataloged in chemical databases since April 14, 2009, with recent updates to its information as of April 5, 2025 .
The basic structural and identification information is summarized in Table 1:
| Property | Value |
|---|---|
| Chemical Name | 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one |
| CAS Number | 1071351-22-8 |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| PubChem CID | 25219131 |
Physicochemical Properties
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one possesses several important physicochemical properties that contribute to its potential biological activity and pharmaceutical relevance. These properties, derived from computational analysis, provide insights into the compound's behavior in biological systems.
Table 2 presents the key physicochemical properties of the compound:
The moderate lipophilicity (XLogP3-AA of 0.6) suggests a balanced distribution between aqueous and lipid environments, which is favorable for drug-like compounds. The presence of one hydrogen bond donor and three hydrogen bond acceptors indicates potential for molecular recognition interactions with biological targets, particularly proteins involved in signal transduction and neurotransmitter systems.
Synthesis and Chemical Reactivity
General Synthetic Approaches for Pyrrolidin-2-ones
Pyrrolidin-2-ones, including substituted variants like 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one, can be synthesized through several established methods. Recent research has demonstrated efficient approaches using donor-acceptor (DA) cyclopropanes as starting materials.
One promising approach involves the transformation of DA cyclopropanes to 1,5-substituted pyrrolidones through a one-pot procedure, which offers practical advantages in terms of efficiency and yield . The process typically involves the reaction of DA cyclopropanes with primary amines such as anilines or benzylamines .
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Reaction of a DA cyclopropane with a primary amine
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Treatment with acetic acid in toluene
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Alkaline saponification of the ester group
Reactivity Considerations
The reactivity of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one is influenced by the electron-donating properties of both the amino and methoxy groups on the benzyl moiety. These substituents modify the nucleophilicity and electrophilicity of the molecule, potentially affecting its interactions with biological targets.
The compound's chemical stability may be influenced by environmental factors such as pH and temperature. Under certain conditions, it may undergo hydrolysis or oxidation, which could affect its stability in various formulations or biological environments.
| Structural Class | Reported Biological Activities | Potential Applications |
|---|---|---|
| 1,5-Diarylpyrrolidin-2-ones | Inhibitors of histone deacetylases 5 and 6 | Cancer treatment, neurodegenerative disorders |
| 1,5-Diarylpyrrolidin-2-ones | Antagonists of cannabinoid receptor 1 (CB1) | Metabolic disorders, addiction |
| 1,5-Diarylpyrrolidin-2-ones | Inhibitors of cyclin-dependent kinases | Cancer treatment |
| 5-Aryl-1-benzylpyrrolidones | Antagonists of dual orexin receptors | Sleep disorders |
| 5-Aryl-1-benzylpyrrolidones | Antagonists of calcitonin gene-related peptide type I receptors | Migraine treatment |
The pharmacological activities listed in Table 3 are derived from studies on related compounds and highlight the therapeutic potential of the pyrrolidinone scaffold in drug development .
Research Applications and Future Perspectives
1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one has potential applications in various scientific fields, particularly in drug development and medicinal chemistry research.
Current Research Applications
As a chemical compound with potential biological activity, 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one serves primarily as a research tool in medicinal chemistry and drug discovery programs. Its unique structure offers opportunities for exploration in structure-activity relationship studies and as a scaffold for the development of novel therapeutic agents.
Future Research Directions
The unique structural features of 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one suggest several promising avenues for future research:
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Comprehensive evaluation of its pharmacological profile against specific receptor targets, particularly those involved in neurotransmission
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Investigation of structure-activity relationships through systematic modifications of the core structure
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Exploration of potential therapeutic applications, particularly in neuropsychiatric disorders
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Development of more efficient synthesis methods and scale-up procedures
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Studies on its interactions with specific molecular targets using computational and experimental approaches
The compound's balanced physicochemical properties make it a potentially valuable starting point for medicinal chemistry optimization programs aimed at developing novel therapeutic agents for various disease conditions.
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